molecular formula C15H11Cl2N3S B5350053 1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone

1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone

Cat. No. B5350053
M. Wt: 336.2 g/mol
InChI Key: MCAKPDFSPISADD-OCKHKDLRSA-N
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Description

1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone, also known as BTE-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTE-4 is a hydrazone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone exerts its biological activity through various mechanisms, including the inhibition of tubulin polymerization, induction of oxidative stress, and activation of caspases. This compound has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to induce oxidative stress by increasing the production of reactive oxygen species, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including antitumor, antifungal, and insecticidal activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antifungal activity against various plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. In addition, this compound has been shown to exhibit insecticidal activity against the cotton bollworm.

Advantages and Limitations for Lab Experiments

1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its potential use as a fungicide and insecticide. However, this compound also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent in cancer treatment, and the exploration of its potential use as a fungicide and insecticide in agriculture. In addition, the study of this compound's mechanism of action and its biochemical and physiological effects can provide insights into its potential applications in various fields.

Synthesis Methods

1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone can be synthesized through various methods, including the reaction of 1-(1-benzothien-3-yl)ethanone with 3,5-dichloro-4-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Scientific Research Applications

1-(1-benzothien-3-yl)ethanone (3,5-dichloro-4-pyridinyl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential use as a fungicide and insecticide. In material science, this compound has been investigated for its ability to form coordination polymers and metal-organic frameworks.

properties

IUPAC Name

N-[(Z)-1-(1-benzothiophen-3-yl)ethylideneamino]-3,5-dichloropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S/c1-9(11-8-21-14-5-3-2-4-10(11)14)19-20-15-12(16)6-18-7-13(15)17/h2-8H,1H3,(H,18,20)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAKPDFSPISADD-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=NC=C1Cl)Cl)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C=NC=C1Cl)Cl)/C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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